molecular formula C13H17NO4 B12960441 (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B12960441
M. Wt: 251.28 g/mol
InChI Key: WMGWPYYXDLIILW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid ( 2171202-69-8) is a chiral carboxylic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The compound features a benzyloxycarbonyl (Cbz)-protected methylamino group at the β-position of the butanoic acid chain, with a defined (R)-configuration at the stereocenter . This specific stereochemistry is critical for ensuring precise chirality control in asymmetric synthesis. The Cbz group is a widely used protecting group in peptide synthesis, offering stability during reactions and allowing for selective deprotection under mild conditions . Its primary research value lies in the preparation of peptidomimetics and modified amino acids, where it contributes to the development of novel bioactive molecules . The carboxylic acid functionality enables further derivatization through standard coupling reactions such as amidation and esterification, making it a versatile scaffold for constructing more complex molecular architectures . With a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, this high-purity compound is a reliable choice for applications in drug discovery and pharmaceutical research where controlled functional group manipulation is paramount .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(3R)-3-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)16)14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

WMGWPYYXDLIILW-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves several key steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate for drug development due to its biological activities. Preliminary studies suggest that (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid exhibits antimicrobial properties and may act as an inhibitor in certain biochemical pathways. Its structure enhances stability and solubility, which are critical factors for pharmacokinetic properties such as absorption and bioavailability.

Potential Therapeutic Uses

  • Antimicrobial Activity : Initial findings indicate that the compound may selectively inhibit enzymes involved in metabolic pathways, suggesting potential use in treating infections or diseases caused by microbial agents.
  • Enzyme Inhibition : Interaction studies have shown that the compound can bind to various enzymes, which could lead to therapeutic applications in metabolic disorders or cancer treatment.

Interaction studies involving this compound focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions quantitatively.

Key Findings

  • The compound has shown promising results in selectively inhibiting certain enzymes, indicating its potential therapeutic relevance.
  • The presence of the benzyloxycarbonyl group may enhance interaction efficiency with biological targets, improving overall pharmacological profiles.

Mechanism of Action

The mechanism of action of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Structure Highlights Protecting Group Molecular Weight (g/mol) Key Applications References
(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid (R)-configuration; methylamino group at position 3 Cbz 265.31 Peptide synthesis; enzymatic stability enhancement
(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (R)-configuration; non-methylated amino group Cbz 251.27 Standard peptide building block
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (S)-configuration; methylamino group at position 2; 3-methyl side chain Cbz 265.31 Stereochemical studies; modified peptide design
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid (R)-configuration; tert-butoxycarbonyl (Boc) group Boc 217.26 Acid-labile peptide synthesis
Fmoc-D-Asp-OPP Fmoc-protected; tert-phenoxypropionyl (OPP) ester Fmoc 473.53 Fluorogenic peptide probes

Key Observations:

Protecting Group Chemistry: The Cbz group (as in the target compound) is stable under basic conditions but requires hydrogenolysis for cleavage, whereas the Boc group () is acid-labile . Fmoc () is base-labile, making it suitable for solid-phase peptide synthesis (SPPS) .

Stereochemical and Substituent Effects: The (R)-configuration in the target compound contrasts with the (S)-isomer in , which may alter receptor binding or enzymatic interactions .

Side Chain Modifications: Compounds like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid () introduce additional branching, affecting solubility and conformational flexibility .

Biological Activity

(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity due to its unique structural features. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a butanoic acid backbone, which enhances its stability and solubility. The following sections outline its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₂H₁₅NO₄
  • Molecular Weight : 239.25 g/mol
  • Functional Groups : Benzyloxycarbonyl group, methylamino group, and butanoic acid backbone.

The chiral center at the carbon atom adjacent to the carboxylic acid group contributes to the compound's specificity in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis while allowing for selective binding to active sites on enzymes. This interaction can inhibit enzyme activity by blocking substrate access, which is crucial for therapeutic applications.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi. Its structural features facilitate interactions with microbial enzymes, leading to reduced viability of pathogens.
  • Enzyme Inhibition : Research has shown that this compound can selectively inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to reduce the activity of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and diabetes .
  • Pharmacokinetic Properties : The presence of the benzyloxycarbonyl group enhances the compound's absorption and bioavailability, making it a promising candidate for drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionReduces GSK-3β activity by over 57%
PharmacokineticsImproved absorption and bioavailability

Relevant Research

A study published in 2023 explored the synthesis and biological activities of related compounds, highlighting the potential of this compound in medicinal chemistry. The research emphasized its role as a building block in peptide synthesis and its application in studying enzyme-substrate interactions.

In another investigation, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it could induce apoptosis in targeted cells, suggesting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.